molecular formula C18H24N2OS B2491287 Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-05-2

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2491287
CAS No.: 1421476-05-2
M. Wt: 316.46
InChI Key: GSBLGIGUFGJVQF-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and related compounds are frequently involved in the synthesis of complex organic structures. For instance, studies have demonstrated methods for synthesizing derivatives of cyclohexanone and cyclohexene, which are closely related to the compound (Lujan-Montelongo & Fleming, 2014).

Luminescence and Co-crystal Formation

  • Research has explored the luminescent properties of compounds similar to cyclohex-3-en-1-yl derivatives, highlighting potential applications in crystal engineering and the development of materials with unique optical properties (Li et al., 2015).

Catalysis in Polymerization

  • Certain cyclohexene derivatives have been shown to be effective in catalyzing polymerization reactions. This suggests potential applications of cyclohex-3-en-1-yl derivatives in industrial processes related to the production of polymers (Kim et al., 2014).

Formation of Novel Organic Structures

  • Research indicates that cyclohexene and piperidine derivatives are involved in the formation of uncommon organic structures, like hydroazocine rings, which opens up avenues for the creation of new chemical entities with potentially useful properties (Malkova et al., 2016).

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBLGIGUFGJVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.